molecular formula C18H19N3O4 B2978921 N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448031-39-7

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2978921
CAS No.: 1448031-39-7
M. Wt: 341.367
InChI Key: ATZFTYDSNSUEHT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyridin-2-yloxy group, and a piperidine-1-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the attachment of the pyridin-2-yloxy group, and the incorporation of the piperidine-1-carboxamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.

    Reduction: This reaction can affect the piperidine ring.

    Substitution: This reaction can occur at the pyridin-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety could yield benzoquinones, while reduction of the piperidine ring could produce piperidines with varying degrees of saturation.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may induce cell cycle arrest and apoptosis by targeting key regulatory proteins and signaling pathways . Further research is needed to fully elucidate its molecular targets and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, pyridin-2-yloxy group, and piperidine-1-carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(20-13-4-5-15-16(11-13)24-12-23-15)21-9-6-14(7-10-21)25-17-3-1-2-8-19-17/h1-5,8,11,14H,6-7,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZFTYDSNSUEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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